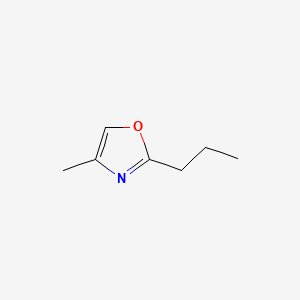
Oxazole, 4-methyl-2-propyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazoles, including 4-methyl-2-propyloxazole, typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or diethylaminosulfur trifluoride (DAST) . The reaction is often carried out at elevated temperatures, around 70-90°C, followed by in-line quenching of residual hydrofluoric acid .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles can be optimized using flow chemistry techniques. For example, the rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles can be achieved using commercial manganese dioxide packed in a reactor . This method offers improved safety and efficiency compared to traditional batch synthesis .
化学反応の分析
Types of Reactions
Oxazole, 4-methyl-2-propyl, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the C2 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can introduce various functional groups at the C2 position .
科学的研究の応用
Oxazole, 4-methyl-2-propyl, has a wide range of applications in scientific research:
作用機序
The mechanism of action of oxazole, 4-methyl-2-propyl, involves its interaction with specific molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its biological activities, as it allows the compound to interact with enzymes and receptors effectively .
類似化合物との比較
Oxazole, 4-methyl-2-propyl, can be compared with other similar compounds:
Isoxazole: An analog with the nitrogen atom in position 2.
Thiazole: An analog with the oxygen replaced by sulfur.
Benzoxazole: Where the oxazole is fused to a benzene ring.
Oxazoline: Which has one double bond reduced.
Oxazolidine: Which has both double bonds reduced.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .
特性
CAS番号 |
24667-04-7 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
4-methyl-2-propyl-1,3-oxazole |
InChI |
InChI=1S/C7H11NO/c1-3-4-7-8-6(2)5-9-7/h5H,3-4H2,1-2H3 |
InChIキー |
BUOGNIOVIYHMFO-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=CO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


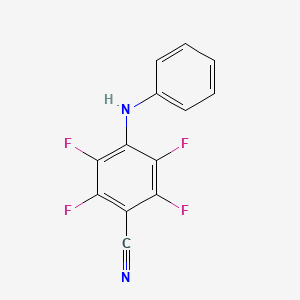
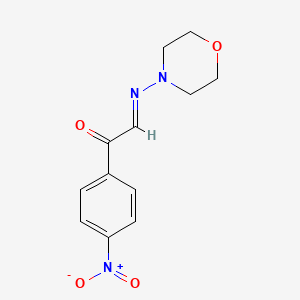
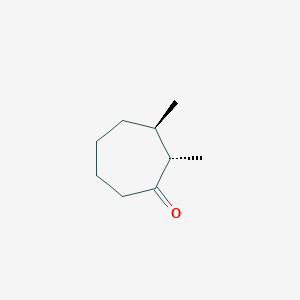
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)
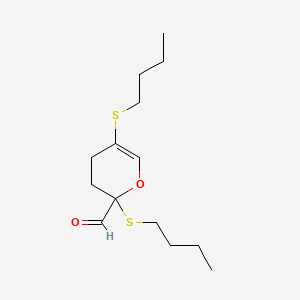
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
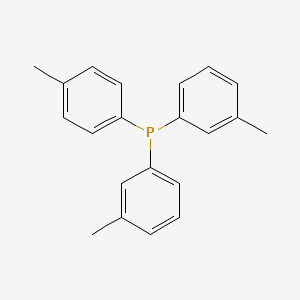
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)

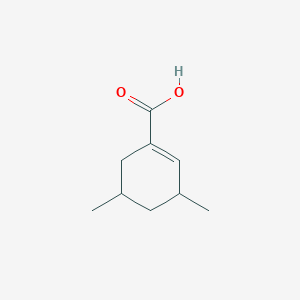
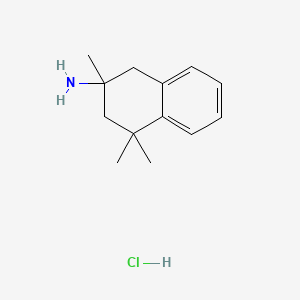
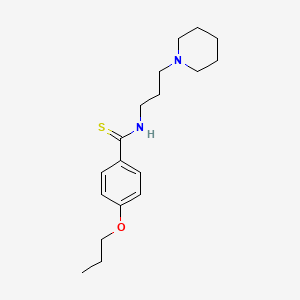
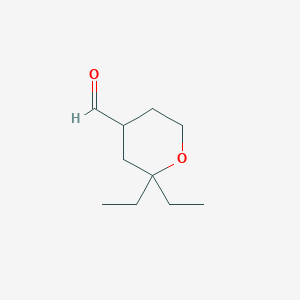
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
